Prop-1-en-2-ylboronic Acid
Overview
Description
Synthesis Analysis
The synthesis of prop-1-en-2-ylboronic acid derivatives and related compounds often involves catalytic reactions and strategic functional group manipulations. For instance, the general synthesis of 2-alkyn-1-ylboronates, which are closely related to prop-1-en-2-ylboronic acid, can be achieved in excellent isomeric purity via in situ homologation of alkyn-1-ylboronates with LiCH2I, showcasing the methodology's efficiency in constructing boronic acid derivatives with precise control over the molecular architecture (Soundararajan, Li, & Brown, 1994).
Molecular Structure Analysis
The molecular structure of prop-1-en-2-ylboronic acid derivatives is often characterized using crystallography and spectroscopy, providing insights into their geometric and electronic properties. For example, the synthesis, structural, and UV studies of certain uracil derivatives offer a comparative perspective on the molecular arrangement and interaction potential of closely related compounds, illuminating the structural diversity achievable within this class of substances (Yao, Yi, Zhou, & Xiong, 2013).
Chemical Reactions and Properties
Prop-1-en-2-ylboronic acid and its derivatives participate in a wide range of chemical reactions, underpinning their utility in organic synthesis. For instance, the Lewis acid-promoted hetero [2 + 2] cycloaddition reactions of aldehydes with 10-propynyl-9(10H)-acridone illustrate the compound's reactivity towards forming structurally complex and functionally diverse products, highlighting its potential in synthesizing novel organic compounds (Hsung, Zificsak, Wei, Douglas, Xiong, & Mulder, 1999).
Scientific Research Applications
Anesthetic Protein Target Molecular Recognition : The propofol 1-hydroxyl, a derivative of Prop-1-en-2-ylboronic Acid, contributes to molecular recognition within protein targets leading to hypnosis, but not necessarily within those leading to side effects (Woll et al., 2015).
Synthesis in Pharmaceuticals : A Lewis acid-catalyzed synthesis of 2-(quinolin-2-yl)prop-2-en-1-ones using derivatives of Prop-1-en-2-ylboronic Acid has potential applications in pharmaceuticals and nutraceuticals (Han et al., 2017).
Li-ion Battery Performance : A fluorinated electrolyte with a prop-1-ene-1,3-sultone additive shows promising cycling and storage performance in lithium-ion cells, suggesting applications in higher voltage battery cells (Xia et al., 2016).
Stimulation of Gut Hormones : Propionate, related to Prop-1-en-2-ylboronic Acid, stimulates GLP-1 and PYY secretion in rodents, indicating potential applications in regulating gut hormones (Psichas et al., 2014).
Liquid Crystal Photoalignment : Compounds derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, including derivatives of Prop-1-en-2-ylboronic Acid, are used for photoalignment of nematic liquid crystals (Hegde et al., 2013).
Corrosion Inhibition : Biphenyl-based compounds, particularly BOH, show high efficiency in inhibiting mild steel corrosion in hydrochloric acid, suggesting their use in corrosion prevention (Baskar et al., 2012).
Recovery of Propionic Acid from Fermentation Broth : Reactive extraction using Aliquat 336 in various diluents effectively recovers propionic acid from fermentation broth, a method relevant to downstream processing in biotechnology (Keshav et al., 2009).
Photophysical Behavior of Probes : The photophysical behavior of probes like Acrylodan, ANS, and prodan in aqueous mixtures of various alcohols is influenced by solvent properties, highlighting the role of Prop-1-en-2-ylboronic Acid derivatives in chemical analysis (Moreno Cerezo et al., 2001).
Safety And Hazards
The safety information for Prop-1-en-2-ylboronic Acid indicates that it is classified as a danger under the GHS classification . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
prop-1-en-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c1-3(2)4(5)6/h5-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCONKKYQBKPMNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445901 | |
Record name | Prop-1-en-2-ylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-1-en-2-ylboronic Acid | |
CAS RN |
14559-87-6 | |
Record name | Prop-1-en-2-ylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (prop-1-en-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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